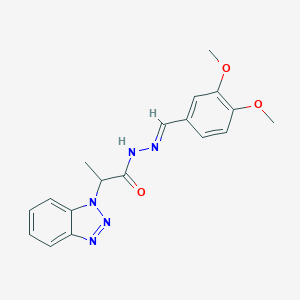![molecular formula C23H26N2O2S B447502 10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B447502.png)
10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes a benzodiazepine core, a thienyl group, and a dimethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzodiazepine core, introduction of the thienyl group, and the addition of the dimethyl and methylpropanoyl substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, binding to a receptor may activate or inhibit a signaling pathway, resulting in a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5,5-Dimethyl-2-(2-methylpropanoyl)cyclohexane-1,3-dione
- 2-(Anthracenyl)-4,5-bis(2,5-dimethyl(3-thienyl))-1H-imidazole
Uniqueness
10-isobutyryl-3,3-dimethyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features
Propriétés
Formule moléculaire |
C23H26N2O2S |
|---|---|
Poids moléculaire |
394.5g/mol |
Nom IUPAC |
9,9-dimethyl-5-(2-methylpropanoyl)-6-thiophen-2-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H26N2O2S/c1-14(2)22(27)25-17-9-6-5-8-15(17)24-16-12-23(3,4)13-18(26)20(16)21(25)19-10-7-11-28-19/h5-11,14,21,24H,12-13H2,1-4H3 |
Clé InChI |
XPPKOIDBCKBQPJ-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CS4 |
SMILES canonique |
CC(C)C(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(benzyloxy)benzaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447420.png)

![7,14-Bis(furan-2-yl)-4,11-diphenyl-1,4,8,11-tetrazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B447423.png)
![5-(2-ethoxybenzoyl)-8-fluoro-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B447427.png)
![1,3-benzodioxole-5-carbaldehyde [4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447428.png)
![N-(8-BROMO-4,4-DIMETHYL-4,5-DIHYDRO-1H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDEN)-N-(4-METHOXYPHENYL)AMINE](/img/structure/B447429.png)
![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-phenoxybenzylidene)butanohydrazide](/img/structure/B447433.png)
![1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N'~4~-[(E)-1-METHYL-2-(5-NITRO-2H-1,2,3,4-TETRAAZOL-2-YL)ETHYLIDENE]-5-PHENYL-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE](/img/structure/B447437.png)

![5-AMINO-7-(2-BROMO-5-METHOXYPHENYL)-2-METHYL-3,7-DIHYDROPYRANO[2,3-D]IMIDAZOL-6-YL CYANIDE](/img/structure/B447443.png)
![7-bromo-1-(4-methoxybenzoyl)-2-(3-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B447445.png)
![5-acetyl-4-[2-(benzyloxy)phenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B447446.png)
![N-(7-{3-nitrophenyl}-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-2-yl)acetamide](/img/structure/B447447.png)
